molecular formula C9H13NO3 B2457941 1-(Cyclopropylcarbonyl)proline CAS No. 148706-15-4

1-(Cyclopropylcarbonyl)proline

Cat. No.: B2457941
CAS No.: 148706-15-4
M. Wt: 183.207
InChI Key: JMTBEFVTZHIDBT-ZETCQYMHSA-N
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Description

1-(Cyclopropylcarbonyl)proline is a compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of a cyclopropylcarbonyl group to proline enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylcarbonyl)proline can be synthesized through several methods. One common approach involves the reaction of proline with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize impurities. Purification steps like crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylcarbonyl)proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Cyclopropylcarbonyl)proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a probe to study protein folding and stability due to its unique structural properties.

    Medicine: Research explores its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(Cyclopropylcarbonyl)proline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylcarbonyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

  • 1-(Cyclopropylcarbonyl)piperazine
  • 1-(Cyclopropylcarbonyl)glycine
  • 1-(Cyclopropylcarbonyl)alanine

Comparison: 1-(Cyclopropylcarbonyl)proline is unique due to its proline backbone, which imparts distinct structural and functional properties. Compared to other similar compounds, it offers higher stability and specificity in binding interactions, making it a preferred choice in certain applications .

Properties

IUPAC Name

(2S)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(6-3-4-6)10-5-1-2-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTBEFVTZHIDBT-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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